(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol
Description
The compound (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol features a cyclopentane core substituted with a methanol group and a branched ethylamine chain terminating in a pyrazole ring with a 2-methylpropyl substituent. Its molecular formula (C₁₅H₂₇N₃O) and molecular weight (265.40 g/mol) reflect moderate hydrophobicity, typical of amino alcohol derivatives. Key structural elements include:
- Cyclopentyl backbone: Imparts conformational rigidity compared to larger rings like cyclohexane.
- 2-Methylpropyl (isobutyl) group: A bulky substituent on the pyrazole, influencing steric interactions and solubility.
Synthetic routes likely involve reductive amination or phase-transfer catalysis, as seen in analogous cyclohexanol derivatives .
Properties
Molecular Formula |
C15H27N3O |
|---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
[1-[2-amino-1-[2-(2-methylpropyl)pyrazol-3-yl]ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C15H27N3O/c1-12(2)10-18-14(5-8-17-18)13(9-16)15(11-19)6-3-4-7-15/h5,8,12-13,19H,3-4,6-7,9-11,16H2,1-2H3 |
InChI Key |
DITDZDRSENJTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C(CN)C2(CCCC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol can be achieved through a multi-step process:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Amination: The resulting compound undergoes amination to introduce the amino group.
Cyclopentyl ring formation: The cyclopentyl ring is formed through a cyclization reaction involving the appropriate precursors.
Methanol group introduction: Finally, the methanol group is introduced via a reduction reaction using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Reaction of the Amino Group
The primary amino group (-NH₂) in the compound participates in nucleophilic reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., chloroacetonitrile) in the presence of bases like K₂CO₃ or KOH/ethanol reflux can lead to N-alkylation , forming substituted amines .
-
Acylation : Treatment with acylating agents (e.g., acetic anhydride) under pyridine conditions may result in N-acetylation , modifying the amine’s basicity and hydrogen-bonding capacity .
-
Thiolation : Reaction with thiols or thione derivatives (e.g., triazolomercapto derivatives) could yield thioamides via nucleophilic displacement .
Reactions Involving the Methanol Group
The secondary alcohol (-OH) group undergoes oxidation and electrophilic substitution:
-
Oxidation : Conversion to a ketone (R-C=O) using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .
-
Esterification : Reaction with carboxylic acids or acid chlorides to form esters .
-
Substitution : Replacement of the hydroxyl group with halides or other nucleophiles via acid-catalyzed mechanisms .
Pyrazole Ring Reactivity
The pyrazole ring (1H-pyrazol-5-yl) participates in:
-
Electrophilic Substitution : Reactions at the 3- or 4-positions (depending on substituents) with electrophiles like nitration agents or halogenating reagents .
-
Coupling Reactions : Formation of bioisosteres through cross-coupling (e.g., Suzuki or Buchwald–Hartwig) to introduce functional groups .
-
Annulation : Ring-expansion or contraction reactions under specific conditions, though less common for pyrazoles .
Cyclopentyl Ring Interactions
The cyclopentyl group contributes hydrophobicity and steric effects:
-
Ring-Opening : Under harsh acidic or basic conditions, the cyclopentane ring may open via nucleophilic attack or elimination .
-
Functionalization : Introduction of electron-withdrawing or donating groups via electrophilic substitution or radical reactions .
Key Reaction Mechanisms from Analogous Compounds
Biological Activity Correlation
While not directly a chemical reaction, the compound’s structural features influence its interactions with biological targets. For example:
-
Hydrogen Bonding : The amino and hydroxyl groups facilitate binding to enzymes or receptors, as observed in analogous pyrazolo-pyrimidine derivatives .
-
Hydrophobic Interactions : The cyclopentyl ring enhances membrane permeability and binding to hydrophobic pockets in proteins .
Challenges and Optimization
Synthesis and reaction optimization require:
-
Controlled Reaction Conditions : Avoiding harsh conditions to preserve the cyclopentyl ring’s stability .
-
Purity Monitoring : Using techniques like HPLC or NMR to ensure minimal side products during functionalization .
-
Scalability : Adapting methods from smaller pyrazole derivatives to larger-scale production .
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions of pyrazole-containing molecules with biological targets.
Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially modulating their activity. The amino group may also play a role in binding to these targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Crystallography : SHELX programs (SHELXL, SHELXD) are widely used for small-molecule refinement, suggesting structural data for the target compound could be resolved similarly .
- Safety Data: Limited toxicity information exists; precautionary measures (e.g., P201, P210) from analogs advise handling under inert conditions .
Biological Activity
The compound (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural components, including a cyclopentyl group, an amino group, and a pyrazole moiety, suggest various biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 265.39 g/mol. The structure is characterized by:
- Cyclopentyl Group : Provides hydrophobic interactions which may enhance membrane permeability.
- Amino Group : Involved in hydrogen bonding with biological targets.
- Pyrazole Moiety : Known for its diverse biological activities.
The biological activity of (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol can be attributed to its interaction with various biological targets. The compound is believed to modulate signal transduction pathways through:
- Enzyme Inhibition : Interacts with specific enzymes, potentially altering metabolic pathways.
- Receptor Binding : Binds to receptors involved in neurotransmission and other physiological processes.
Biological Activity Overview
The following table summarizes the predicted biological activities based on structural features:
Antimicrobial Activity
Research indicates that compounds similar to (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol exhibit significant antimicrobial activity. For instance, methanolic extracts containing pyrazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that our target compound may possess similar properties due to its structural features .
CNS Effects
A study evaluating the neuropharmacological activity of various compounds found that those with similar pyrazole structures demonstrated sedative and anxiolytic effects in animal models. This suggests that (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol could potentially exhibit similar effects, warranting further investigation into its CNS activity .
Antitumor Potential
In vitro studies have indicated that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HeLa and A549. The mechanism is likely related to their ability to interfere with cellular signaling pathways involved in cancer progression .
Q & A
Q. Key considerations :
- Optimize reaction conditions (temperature, solvent, catalysts) to minimize side products. For example, hydrogenation steps may require Pd/C under controlled H₂ pressure .
- Purification via silica gel chromatography or recrystallization is critical due to polar intermediates .
Basic: How can the molecular structure of this compound be validated experimentally?
Q. Spectroscopic techniques :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole proton signals at δ 6.5–7.5 ppm; cyclopentyl CH₂ groups at δ 1.5–2.5 ppm) .
- FTIR : Detect functional groups (e.g., O–H stretch ~3200–3600 cm⁻¹, N–H bend ~1600 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₆N₃O: 264.2075) .
Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and confirms stereochemistry .
Advanced: How do steric and electronic effects influence the reactivity of the pyrazole moiety in catalytic reactions?
The 2-methylpropyl group introduces steric hindrance, affecting:
Q. Electronic effects :
- Electron-withdrawing groups (e.g., –NO₂) deactivate the ring, while electron-donating groups (e.g., –CH₃) enhance electrophilic substitution .
- Computational modeling (DFT) predicts charge distribution and reactive sites .
Advanced: How should researchers address contradictions in pharmacological activity data for pyrazole derivatives?
Q. Common discrepancies :
- Bioactivity variability : Differences in cell lines (e.g., IC₅₀ values in cancer vs. normal cells) or assay conditions (pH, serum concentration) .
- Metabolic instability : Rapid degradation in vitro vs. in vivo (e.g., CYP450-mediated oxidation) .
Q. Resolution strategies :
- Dose-response curves : Replicate assays with standardized protocols (e.g., MTT for cytotoxicity) .
- ADME profiling : Use LC-MS to quantify metabolite formation and stability in plasma .
Advanced: What computational tools are effective for optimizing the compound’s binding affinity to biological targets?
Q. Molecular docking :
Q. MD simulations :
- GROMACS or AMBER assesses binding stability over time (e.g., RMSD < 2 Å indicates stable complexes) .
Advanced: How can reaction yields be improved for large-scale synthesis?
Q. Optimization parameters :
Q. Process monitoring :
Advanced: What analytical techniques resolve structural ambiguities in stereoisomers?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) .
- VCD spectroscopy : Distinguishes R/S configurations via vibrational circular dichroism .
- SC-XRD : Definitive stereochemical assignment (e.g., Cahn-Ingold-Prelog priorities) .
Advanced: How does the methanol group influence the compound’s pharmacokinetics?
- Solubility : Increases hydrophilicity (logP reduced by ~1 unit) .
- Metabolism : Susceptible to glucuronidation or sulfation, shortening half-life .
- Permeability : Use Caco-2 cell assays to measure intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
